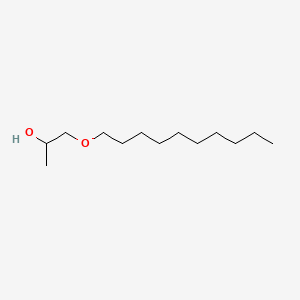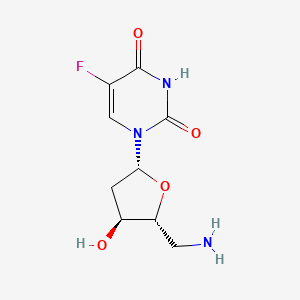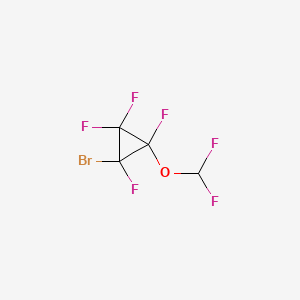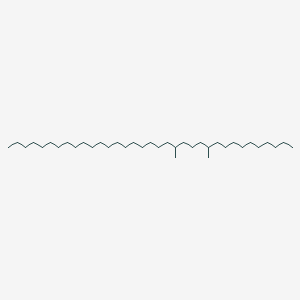
11,15-Dimethylpentatriacontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11,15-Dimethylpentatriacontane is a long-chain hydrocarbon with the molecular formula C37H76 It is a branched alkane, specifically a dimethyl derivative of pentatriacontane
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11,15-Dimethylpentatriacontane can be achieved through various synthetic routes. One common method involves the use of optically pure starting materials, such as ®-(+)-citronellic acid. The synthetic process typically includes steps like esterification, epoxidation, and periodic acid oxidation, followed by Wittig olefination . The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using similar reaction conditions as those in laboratory settings. The process would be optimized for efficiency, yield, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
11,15-Dimethylpentatriacontane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction can lead to the formation of alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions.
Reduction: Although alkanes are generally resistant to reduction, specific conditions can lead to the formation of smaller hydrocarbons.
Substitution: Halogenation is a common substitution reaction for alkanes, where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation typically involves reagents like chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Smaller hydrocarbons.
Substitution: Halogenated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
11,15-Dimethylpentatriacontane has several scientific research applications, particularly in the field of entomology. It is a significant component of the cuticular hydrocarbons in insects, serving various roles such as:
Sex Pheromones: It acts as a sex pheromone in certain insect species, aiding in mating and reproduction.
Chemical Communication: It is involved in chemical signaling, helping insects recognize colony members, differentiate between species, and communicate with each other.
Barrier Against Desiccation: The compound forms part of the epicuticular wax layer, providing a barrier against water loss and protecting insects from desiccation.
Wirkmechanismus
The mechanism of action of 11,15-Dimethylpentatriacontane in insects involves its role as a cuticular hydrocarbon. It interacts with specific receptors on the surface of other insects, triggering behavioral responses such as mating or aggregation. The molecular targets include olfactory receptors and pheromone-binding proteins, which facilitate the detection and interpretation of chemical signals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
13,23-Dimethylpentatriacontane: Another dimethyl derivative of pentatriacontane, also found in insect cuticular hydrocarbons.
15,19,23-Trimethylheptatriacontane: A trimethyl derivative with similar roles in insect communication.
3,7,11,15-Tetramethylhentriacontane: A tetramethyl derivative involved in pheromone signaling in tsetse flies.
Uniqueness
11,15-Dimethylpentatriacontane is unique due to its specific methylation pattern, which influences its role and effectiveness as a pheromone. The position of the methyl groups affects the compound’s interaction with receptors and its overall biological activity, making it distinct from other similar hydrocarbons.
Eigenschaften
CAS-Nummer |
56987-84-9 |
|---|---|
Molekularformel |
C37H76 |
Molekulargewicht |
521.0 g/mol |
IUPAC-Name |
11,15-dimethylpentatriacontane |
InChI |
InChI=1S/C37H76/c1-5-7-9-11-13-15-16-17-18-19-20-21-22-23-24-26-28-30-33-37(4)35-31-34-36(3)32-29-27-25-14-12-10-8-6-2/h36-37H,5-35H2,1-4H3 |
InChI-Schlüssel |
PFWHBIJHNFAHQI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



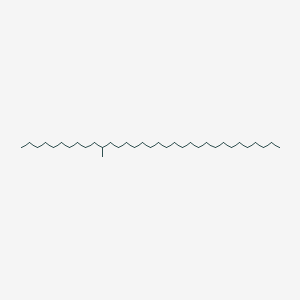
![Bis[2-(2,4-dinitroanilino)ethyl] butanedioate](/img/structure/B14624276.png)
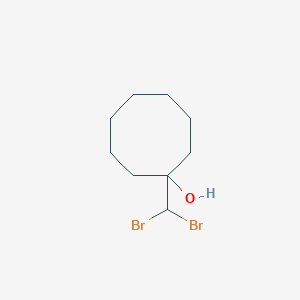
![(tert-Butylperoxy)[(1,1-diphenylethyl)peroxy]dimethylsilane](/img/structure/B14624311.png)
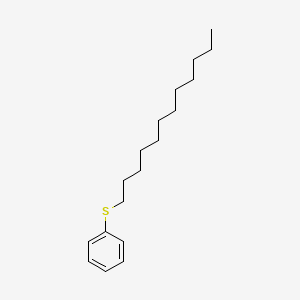
![Benzoic acid, 4-chloro-2-[(3,4-dimethylphenyl)amino]-](/img/structure/B14624334.png)
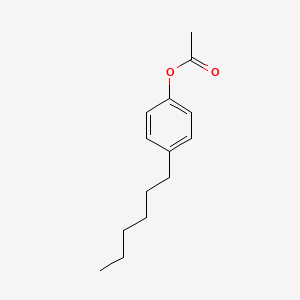
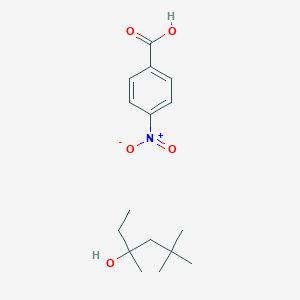
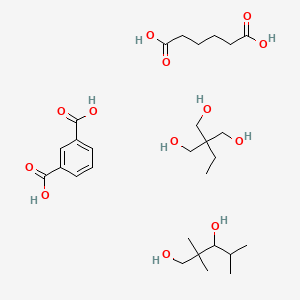
![2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]propanoic acid](/img/structure/B14624351.png)
